4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, a methoxyphenyl group at the 2 position, and an amine group at the 5 position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(4-methoxyphenyl)-1,3-benzoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 6 positions.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 5 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2-(4-methoxyphenyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzoxazole ring.
4,6-Dibromo-2-(4-methoxyphenyl)benzoxazole: Lacks the amine group at the 5 position.
Uniqueness
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine atoms and the amine group on the benzoxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-19-8-4-2-7(3-5-8)14-18-13-10(20-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBMXQJCGCPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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